molecular formula C11H24O4 B054473 1,1,3,3-Tetraethoxypropane CAS No. 122-31-6

1,1,3,3-Tetraethoxypropane

Cat. No. B054473
Key on ui cas rn: 122-31-6
M. Wt: 220.31 g/mol
InChI Key: KVJHGPAAOUGYJX-UHFFFAOYSA-N
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Patent
US09278910B2

Procedure details

To a stirring suspension of (4-bromophenyl)hydrazine hydrochloride (3.28 g, 14.7 mmol) in EtOH (25 mL) was added concentrated HCl (0.147 mL, 1.47 mmol) and 1,1,3,3-tetraethoxypropane (3.87 mL, 16.1 mmol). The reaction mixture was heated at reflux for 2 h then cooled to room temperature. The reaction mixture was poured onto water (150 mL) and hexanes (20 mL) and stirred for 1 h. A brown precipitate was collected by filtration and washed with water (2×10 mL) and hexanes (10 mL). The resultant solid was dried in air then washed with toluene (10 mL) to afford 2 g (61%) of 1-(4-bromophenyl)-1H-pyrazole INT-84 as a light brown powder. LCMS-ESI (m/z) calculated for C9H7BrN2: 223; found 223/225 [M+H]+, tR=2.14 min (Method 10).
Quantity
3.28 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.147 mL
Type
reactant
Reaction Step Two
Quantity
3.87 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.Cl.C(O[CH:15](OCC)[CH2:16][CH:17](OCC)OCC)C>CCO>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH:17]=[CH:16][CH:15]=[N:10]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.28 g
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)NN
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.147 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.87 mL
Type
reactant
Smiles
C(C)OC(CC(OCC)OCC)OCC
Step Three
Name
hexanes
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
A brown precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (2×10 mL) and hexanes (10 mL)
CUSTOM
Type
CUSTOM
Details
The resultant solid was dried in air
WASH
Type
WASH
Details
then washed with toluene (10 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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